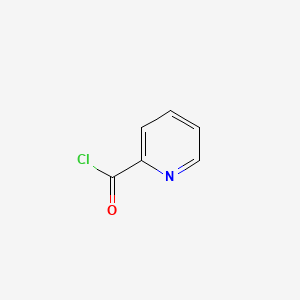

Pyridine-2-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAYJRPASWETSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2-carbonyl Chloride and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine-2-carbonyl chloride, a key reagent in organic synthesis, and its commonly used hydrochloride salt. This document details their chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on providing practical information for laboratory use.

Chemical Identity and Properties

This compound, also known as picolinoyl chloride, is a highly reactive acyl chloride. It is often handled and stored as its more stable hydrochloride salt. The distinction between the free base and the hydrochloride is crucial for its use in chemical reactions.

Table 1: Chemical and Physical Properties

| Property | This compound | This compound hydrochloride |

| CAS Number | 29745-44-6[1] | 39901-94-5[2][3][4][5] |

| Molecular Formula | C₆H₄ClNO[1] | C₆H₅Cl₂NO[3][4][5] |

| Molecular Weight | 141.55 g/mol [1] | 178.01 g/mol [2][4] |

| Appearance | - | White to gray or red powder/crystal[2] |

| Melting Point | - | 123 °C[6] |

| Storage Conditions | - | 2 - 8 °C[2] |

Synthesis

The primary synthetic route to this compound is the chlorination of picolinic acid (pyridine-2-carboxylic acid). Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2] The choice of reagent can depend on the desired reaction conditions and scale. The reaction typically proceeds by converting the carboxylic acid into the more reactive acyl chloride.

General Experimental Protocol for Synthesis from Picolinic Acid

The following is a representative protocol for the synthesis of this compound hydrochloride.

Materials:

-

Picolinic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)

-

Anhydrous ether

-

Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Suspend picolinic acid in an anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[7]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).[7]

-

After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.[7]

-

The crude this compound can be isolated and used directly or purified. To obtain the hydrochloride salt, the crude product can be dissolved in an anhydrous solvent and treated with dry hydrogen chloride gas.

-

The resulting precipitate is then filtered, washed with a non-polar solvent like anhydrous ether, and dried under vacuum to yield this compound hydrochloride.

References

- 1. This compound | C6H4ClNO | CID 135034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29745-44-6 | Benchchem [benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. This compound, HCl | CymitQuimica [cymitquimica.com]

- 6. chemwhat.com [chemwhat.com]

- 7. prepchem.com [prepchem.com]

Picolinoyl Chloride Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the physicochemical properties, synthesis, reactivity, and analytical characterization of picolinoyl chloride hydrochloride, a versatile reagent in modern organic and medicinal chemistry.

Introduction

Picolinoyl chloride hydrochloride is a reactive acyl chloride derivative of picolinic acid. It serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and other functional organic molecules. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in acylation reactions, and the pyridine (B92270) ring, which can be a key pharmacophore or a scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the core properties of picolinoyl chloride hydrochloride, intended to assist researchers, scientists, and drug development professionals in its safe and effective handling and application.

Physicochemical Properties

Picolinoyl chloride hydrochloride is a white to off-white crystalline solid with a pungent odor.[1] It is important to handle this compound with care as it can be corrosive and may release hydrochloric acid upon hydrolysis.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | [3] |

| Molecular Weight | 178.01 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 60-65 °C | [1] |

| Density | ~1.37 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in alcohol and other polar organic solvents.[1][2] A computed water solubility is 0.226 mg/mL.[4] | |

| Storage Temperature | Refrigerator (2-8 °C) |

Synthesis of Picolinoyl Chloride Hydrochloride

Picolinoyl chloride hydrochloride is typically synthesized from picolinic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Picolinic Acid

This protocol describes the synthesis of picolinoyl chloride from picolinic acid using thionyl chloride and a catalytic amount of dimethylformamide (DMF). The resulting picolinoyl chloride can then be treated with hydrochloric acid to yield the hydrochloride salt.

Materials:

-

Pyridine-2-carboxylic acid (picolinic acid)

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF)

Procedure:

-

Suspend 10.0 g of pyridine-2-carboxylic acid in 150 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

-

Add 17.7 mL of thionyl chloride and 3 drops of dimethylformamide to the suspension.[5]

-

Heat the mixture to reflux and maintain for 2 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Evaporate the solvent and excess thionyl chloride under reduced pressure.[5]

-

To ensure complete removal of thionyl chloride, add fresh toluene to the residue and evaporate again to dryness.[5]

-

The resulting crude picolinic acid chloride, which appears as dark green crystals, can be used directly in the next step or purified further.[5]

-

To obtain the hydrochloride salt, the crude picolinoyl chloride can be dissolved in a suitable anhydrous solvent and treated with anhydrous hydrogen chloride.

Chemical Reactivity and Applications

Picolinoyl chloride hydrochloride is a versatile reagent primarily used for acylation reactions. The acyl chloride moiety is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.

Acylation of Amines

The reaction of picolinoyl chloride hydrochloride with primary or secondary amines is a common method for the synthesis of picolinamides, which are prevalent in many biologically active molecules.

Experimental Protocol: Acylation of Aniline (B41778)

This protocol provides a general procedure for the acylation of an aromatic amine, using aniline as an example.

Materials:

-

Aniline

-

Picolinoyl chloride hydrochloride

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

Procedure:

-

Dissolve aniline (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (1.1 equivalents), such as pyridine or triethylamine, to the solution and cool the mixture in an ice bath.

-

In a separate flask, dissolve picolinoyl chloride hydrochloride (1.05 equivalents) in the same anhydrous solvent.

-

Add the solution of picolinoyl chloride hydrochloride dropwise to the cooled aniline solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of picolinoyl chloride hydrochloride and its reaction products are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of picolinoyl chloride hydrochloride. The proton signals of the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The formation of the hydrochloride salt results in a downfield shift of the pyridine proton signals due to the increased positive charge on the nitrogen atom.[6]

Infrared (IR) Spectroscopy

The IR spectrum of picolinoyl chloride hydrochloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group, typically found in the range of 1750-1815 cm⁻¹. The presence of the pyridine ring will also give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of picolinoyl chloride and to gain structural information through its fragmentation pattern. The molecular ion peak would be expected at m/z corresponding to the molecular weight of the free base (picolinoyl chloride). Common fragmentation patterns for acyl chlorides involve the loss of the chlorine atom and the carbonyl group.[7] Picolinyl esters, which can be formed from picolinoyl chloride, exhibit characteristic fragmentation patterns that can be useful in structure elucidation.[8]

Safety and Handling

Picolinoyl chloride hydrochloride is a corrosive and toxic compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1] It is incompatible with strong bases and oxidizing agents. Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Picolinoyl chloride hydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the preparation of biologically active amides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols and characterization data serve as a practical resource for scientists working with this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]

- 3. Picolinoyl Chloride Hydrochloride | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 39901-94-5 | Picolinoyl chloride hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. prepchem.com [prepchem.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyridine-2-carbonyl chloride from Picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pyridine-2-carbonyl chloride, a critical building block in the development of pharmaceuticals and other complex organic molecules. This document details the most common and effective methods for the conversion of picolinic acid to its acyl chloride derivative, including experimental protocols, quantitative data, and mechanistic insights.

Introduction

This compound, also known as picolinoyl chloride, is a highly reactive acylating agent. Its utility lies in the facile introduction of the picolinoyl moiety into various molecular scaffolds, making it an invaluable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. The conversion of the relatively unreactive carboxylic acid group of picolinic acid into the highly electrophilic acyl chloride is a key transformation that unlocks its synthetic potential. This guide will focus on the most prevalent methods for this conversion, utilizing thionyl chloride and oxalyl chloride.

Synthetic Methodologies

The synthesis of this compound from picolinic acid is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]

Reaction with Thionyl Chloride

The reaction of picolinic acid with thionyl chloride is a widely used and effective method for the synthesis of this compound.[1] The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which simplifies purification.[2]

A potential side reaction when using thionyl chloride is the chlorination of the pyridine (B92270) ring, which can occur under forcing conditions.[3]

Reaction with Oxalyl Chloride

Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies the workup procedure.[2][4] The reaction is typically catalyzed by DMF, which forms a Vilsmeier reagent as the active chlorinating species.[4]

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound from picolinic acid using different chlorinating agents. Please note that yields can vary depending on the scale of the reaction and the purity of the starting materials.

| Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl Chloride | Toluene (B28343) | DMF | Reflux (~110°C) | 2 | Not explicitly stated for acyl chloride | [5] |

| Thionyl Chloride | Chlorobenzene | None | 85-90 | 19 | Not explicitly stated for acyl chloride | [6] |

| Oxalyl Chloride | Dichloromethane (B109758) (DCM) | DMF | Room Temperature | 1.5 | Not explicitly stated for acyl chloride | [7] |

| Phosphorus Pentachloride | None | None | Room Temperature | 48-72 | ~50 (for oxalyl chloride synthesis) | [8] |

Note: Explicit yields for the direct synthesis of this compound are not consistently reported in the surveyed literature; often, the crude product is used directly in the next step.

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is based on a general procedure for the synthesis of acyl chlorides from carboxylic acids.

Materials and Equipment:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser and gas outlet

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, suspend picolinic acid (1.0 eq) in anhydrous toluene (approx. 15 mL per gram of picolinic acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[5]

-

Add a catalytic amount of DMF (e.g., 3 drops).[5]

-

Slowly add thionyl chloride (2.0 - 10.0 eq) to the stirred suspension at room temperature.[5][9] Gas evolution (HCl and SO₂) will be observed.

-

Heat the reaction mixture to reflux and maintain for 2 hours.[5] The reaction is complete when gas evolution ceases and the solid picolinic acid has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous toluene (2 x volume of the initial toluene used).[5]

-

The resulting crude this compound is often obtained as a dark crystalline solid or oil and can be used directly for subsequent reactions.[5]

Synthesis using Oxalyl Chloride

This protocol is adapted from a general procedure for the formation of acid chlorides.

Materials and Equipment:

-

Picolinic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask with a septum

-

Magnetic stirrer

-

Syringe

-

Rotary evaporator

Procedure:

-

In a fume hood, suspend picolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add a catalytic amount of DMF (e.g., 2 drops) via syringe.[7]

-

Slowly add oxalyl chloride (1.3 eq) via syringe to the stirred suspension at room temperature.[7] Gas evolution (CO, CO₂, and HCl) will be observed.

-

Stir the reaction mixture at room temperature for 1.5 hours.[7]

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[7]

-

To ensure complete removal of residual reagents, re-dissolve the crude product in anhydrous DCM and concentrate again under reduced pressure.[7]

-

The resulting crude this compound can be used directly in the next synthetic step.

Purification by Recrystallization

For applications requiring high purity, the crude this compound can be purified by recrystallization.

Materials and Equipment:

-

Crude this compound

-

Anhydrous hexane (B92381) or dichloromethane

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot anhydrous dichloromethane.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold anhydrous hexane.

-

Dry the crystals under vacuum to obtain pure this compound.

Mandatory Visualizations

Reaction Mechanism

The conversion of picolinic acid to this compound with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general experimental workflow for the synthesis of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from picolinic acid is a fundamental and crucial step for the synthesis of numerous important organic compounds. The use of thionyl chloride or oxalyl chloride provides efficient routes to this versatile intermediate. Careful control of reaction conditions and the use of anhydrous techniques are paramount to achieving high yields and purity. The choice of chlorinating agent may depend on the scale of the reaction, desired purity, and tolerance for potential side reactions. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize and utilize this compound in their work.

References

- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 5. 2,6-Pyridinedicarboxylic acid chloride(3739-94-4) 1H NMR [m.chemicalbook.com]

- 6. US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

The Versatility of Pyridine-2-carbonyl Chloride: A Technical Guide for Researchers

An In-depth Exploration of a Key Building Block in Pharmaceutical and Agrochemical Development

Pyridine-2-carbonyl chloride, and its commonly used hydrochloride salt, stands as a pivotal reagent in modern organic synthesis. Its utility lies in its capacity to act as an efficient acylating agent, enabling the introduction of the picolinoyl moiety into a diverse array of molecules. This functional group is a recognized privileged scaffold in medicinal chemistry and agrochemical science, imparting favorable physicochemical and biological properties to the parent molecule. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds, detailed experimental methodologies, and the biological pathways influenced by its derivatives.

Core Applications in Synthesis

This compound is primarily employed in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to furnish the corresponding picolinamides and picolinate (B1231196) esters, respectively.[1][2] These reactions are fundamental to the construction of complex molecules with applications in drug discovery and crop protection.[1][2]

Synthesis of Picolinamides

Synthesis of Picolinate Esters

Similarly, the esterification of alcohols and phenols with this compound provides access to picolinate esters.[5][6] While the reactivity with alcohols is generally high, reactions with less nucleophilic phenols can also be achieved, often requiring slightly more forcing conditions or the use of a base to generate the more reactive phenoxide ion.[6][7]

Applications in Pharmaceutical Research

The picolinamide (B142947) scaffold is a cornerstone in the development of novel therapeutic agents due to its favorable pharmacokinetic properties and its ability to engage in specific interactions with biological targets.[4]

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

A significant application of this compound is in the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and metabolic syndrome.[8][9] 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to the active glucocorticoid cortisol, and its inhibition is a promising therapeutic strategy.[8][10] A series of 6-substituted picolinamide derivatives have been developed as potent and selective 11β-HSD1 inhibitors.[8][9]

| Compound | Target | IC50 (nM) | Reference |

| N-cyclohexyl-6-(piperidin-1-yl)picolinamide | h-11β-HSD1 | 130 | [8] |

| Optimized Picolinamide Derivative (Compound 25) | h-11β-HSD1 | 11 | [8] |

| Optimized Picolinamide Derivative (Compound 24) | h-11β-HSD1 | 14 | [8] |

h-11β-HSD1: human 11β-hydroxysteroid dehydrogenase type 1

Acetylcholinesterase (AChE) Inhibition

Picolinamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[11][12] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[11]

| Compound | Target | IC50 (µM) | Selectivity (AChE/BChE) | Reference |

| Picolinamide Derivative (7a) | AChE | 2.49 ± 0.19 | 99.40 | [11][12] |

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase

Signaling Pathways

The therapeutic effects of picolinamide derivatives are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.

References

- 1. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. benchchem.com [benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Picolinoyl Chloride: A Comprehensive Technical Guide for Researchers

For immediate release: This technical whitepaper provides an in-depth analysis of the physical and chemical properties of picolinoyl chloride, a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide offers a consolidated resource on its characteristics, synthesis, and applications, with a focus on data-driven insights and practical experimental protocols.

Core Physical and Chemical Properties

Picolinoyl chloride, most commonly handled as its hydrochloride salt (picolinoyl chloride hydrochloride), is a white to off-white solid crystalline compound. It is a reactive acyl chloride derived from picolinic acid, making it a valuable building block in organic synthesis. The presence of the pyridine (B92270) ring and the acyl chloride functionality imparts a unique combination of reactivity and utility.

Physical Properties

Quantitative physical data for picolinoyl chloride hydrochloride is summarized in the table below. It is important to note that there are some discrepancies in the reported melting point in available literature, which may be attributed to differences in experimental conditions or sample purity. The compound is generally soluble in polar organic solvents and insoluble in water, with which it reacts.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |

| Molecular Weight | 178.02 g/mol | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 60-65 °C or 123 °C | [4] |

| Density | ~1.37 g/cm³ | [4] |

| Solubility | Soluble in polar organic solvents, insoluble in water. | [3][4] |

Chemical Properties and Reactivity

Picolinoyl chloride is a versatile acylating agent, readily reacting with nucleophiles such as amines and alcohols to form the corresponding amides and esters. This reactivity is central to its application in the synthesis of pharmaceuticals and agrochemicals. The compound is sensitive to moisture and will hydrolyze to picolinic acid in the presence of water.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for picolinoyl chloride is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of picolinoyl chloride is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group. This band typically appears at a relatively high wavenumber, around 1800 cm⁻¹. Other significant absorptions would include those corresponding to the C-Cl bond and the vibrations of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show signals corresponding to the four protons on the pyridine ring. Due to the electron-withdrawing nature of the acyl chloride group and the nitrogen atom, these protons are expected to be deshielded and appear in the aromatic region of the spectrum. The formation of the hydrochloride salt would lead to a further downfield shift of these signals.[5]

¹³C NMR: The carbon NMR spectrum would display six signals. The most downfield signal would correspond to the carbonyl carbon of the acyl chloride. The remaining five signals would be attributed to the carbons of the pyridine ring.

Mass Spectrometry (MS)

In a mass spectrum, picolinoyl chloride would be expected to show a molecular ion peak. A prominent fragmentation pattern would likely involve the loss of a chlorine radical to form a stable acylium ion ([M-Cl]⁺).[6][7] Further fragmentation of the pyridine ring could also be observed.

Experimental Protocols

The following are representative experimental protocols for the synthesis and purification of picolinoyl chloride hydrochloride. These should be adapted and optimized based on specific laboratory conditions and safety assessments.

Synthesis of Picolinoyl Chloride Hydrochloride

This protocol describes the synthesis of picolinoyl chloride hydrochloride from picolinic acid using thionyl chloride.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in toluene.

-

Add a catalytic amount of dimethylformamide.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.[8][9]

-

After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure.[8]

-

The resulting solid is crude picolinoyl chloride hydrochloride.

Purification by Recrystallization

Purification of the crude picolinoyl chloride hydrochloride can be achieved by recrystallization.

Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common approach for acyl chlorides is to use a non-polar solvent in which the compound is soluble when hot, and then induce crystallization by cooling. Given its solubility profile, a mixture of a polar and a non-polar solvent, such as dichloromethane/hexane or ethyl acetate/hexane, could be effective.[10][11]

Procedure:

-

Dissolve the crude picolinoyl chloride hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Applications in Research and Drug Development

Picolinoyl chloride is a valuable reagent in various areas of chemical research, with significant applications in drug development.

Synthesis of Bioactive Molecules

Its primary use is as an intermediate in the synthesis of a wide range of biologically active compounds. The picolinoyl moiety is a structural component of numerous pharmaceutical and agrochemical agents.

Prodrug and Linker Strategies

In drug development, the picolinoyl group can be incorporated as a linker to create prodrugs. This strategy can enhance the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

Derivatizing Agent

Picolinoyl chloride can be used as a derivatizing agent in analytical chemistry, for example, to improve the chromatographic behavior and mass spectrometric detection of certain analytes in techniques like GC-MS and LC-MS.[12][13][14]

Mandatory Visualizations

The following diagrams illustrate key aspects of the chemistry and application of picolinoyl chloride.

Caption: Synthesis of Picolinoyl Chloride Hydrochloride.

Caption: General Acylation Reactions of Picolinoyl Chloride.

Caption: Workflow for Picolinoyl Chloride in Prodrug Development.

References

- 1. Picolinoyl Chloride Hydrochloride | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. prepchem.com [prepchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Pyridine-2-carbonyl Chloride Using Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2-carbonyl chloride, also known as picolinoyl chloride, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its high reactivity makes it an excellent acylating agent for introducing the picolinoyl moiety into target molecules[1]. The most common and efficient method for its preparation is the chlorination of pyridine-2-carboxylic acid (picolinic acid) using a chlorinating agent. This guide provides an in-depth technical overview of the synthesis of this compound utilizing thionyl chloride (SOCl₂), a widely used and effective reagent for this transformation. We will cover the core reaction mechanism, detailed experimental protocols, quantitative data, and process visualization to support researchers in this field.

Core Reaction and Mechanism

The conversion of pyridine-2-carboxylic acid to this compound is achieved by treatment with thionyl chloride. The reaction proceeds by substituting the hydroxyl group of the carboxylic acid with a chloride ion. This process is highly favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion[2].

Overall Reaction: C₅H₄NCOOH + SOCl₂ → C₅H₄NCOCl + SO₂ + HCl

The reaction mechanism involves an initial attack by the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the formation of a highly reactive acyl chlorosulfite intermediate. The chloride ion, either from the decomposition of the intermediate or present in the reaction mixture, then acts as a nucleophile, attacking the carbonyl carbon. This leads to the final product and the collapse of the leaving group into the stable gaseous products SO₂ and HCl[2].

Caption: General reaction pathway for the synthesis of this compound.

The Role of Catalysts

While the reaction can proceed with thionyl chloride alone, catalysts are often employed to increase the reaction rate and yield, especially for less reactive carboxylic acids.

-

Pyridine (B92270): Small amounts of pyridine can catalyze the reaction[3][4][5]. Pyridine acts as a base to neutralize the generated HCl, which can sometimes participate in side reactions[6]. Using equimolar amounts of pyridine, the acid, and thionyl chloride can lead to rapid formation of the acid chloride at lower temperatures and in high yield[3].

-

Dimethylformamide (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is frequently used. DMF reacts with thionyl chloride to form the Vilsmeier reagent, (CH₃)₂N⁺=CHCl Cl⁻, which is a more potent chlorinating agent than thionyl chloride itself[2][7]. This catalytic cycle significantly accelerates the conversion.

Caption: Catalytic cycle involving DMF for the formation of acid chloride.

Experimental Protocols

The following section details a representative laboratory-scale procedure for the synthesis of this compound, adapted from established methods[8].

Materials and Equipment

-

Reagents:

-

Pyridine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

-

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Synthesis Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend pyridine-2-carboxylic acid in anhydrous toluene.

-

Reagent Addition: To the suspension, add thionyl chloride (typically 1.5 to 2.0 equivalents) and a catalytic amount of DMF (e.g., 3 drops)[8].

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of toluene is approx. 111°C) with vigorous stirring. The reaction is typically maintained for 2-3 hours[8][9]. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator[8]. It may be beneficial to add fresh toluene and re-evaporate to ensure complete removal of residual SOCl₂[8].

-

Product: The resulting product, this compound, is often obtained as dark crystals and is typically used in the next synthetic step without further purification due to its reactivity and moisture sensitivity[1][8]. If required, the hydrochloride salt can be prepared by reaction with HCl[10].

Safety Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and its derivatives using thionyl chloride. Quantitative yields are often high, though the crude product is frequently used directly in subsequent steps.

| Substrate | Chlorinating Agent | Catalyst | Solvent | Temperature | Time (h) | Observations | Reference |

| Pyridine-2-carboxylic acid | Thionyl chloride (1.7 eq) | DMF (catalytic) | Toluene | Reflux | 2 | Product obtained as dark green crystals | [8] |

| Pyridine-2-carboxylic acid derivative | Thionyl chloride | Bromine | Not specified | Not specified | Not specified | High purity and high yield reported | [11] |

| General Carboxylic Acids | Thionyl chloride (1 eq) | Pyridine (1 eq) | Ether, Benzene, etc. | 15-20°C | 1 | Method is suitable for unstable acids | [3] |

| 2-(p-tolyl)propionic acid | Thionyl chloride (2 eq) | None | Neat | Reflux (84°C) | 3 | Excess SOCl₂ removed under vacuum | [9] |

Process Workflow and Logical Relationships

The overall process from starting material to final useable product involves several key stages. The workflow ensures the safe and efficient production of the desired acyl chloride.

Caption: Standard experimental workflow for the synthesis of this compound.

Conclusion

The reaction of pyridine-2-carboxylic acid with thionyl chloride, often catalyzed by DMF, is a robust and widely adopted method for synthesizing this compound. The procedure is straightforward, and the irreversible nature of the reaction, driven by the evolution of gaseous byproducts, ensures high conversion rates. Due to the product's reactivity, it is typically generated in situ or used immediately after isolation. This guide provides the foundational knowledge and practical details necessary for researchers to successfully and safely perform this important chemical transformation.

References

- 1. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]

- 2. orgosolver.com [orgosolver.com]

- 3. scispace.com [scispace.com]

- 4. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]

- 11. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]

Pyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyridine-2-carbonyl chloride hydrochloride, a key reagent in synthetic chemistry. It covers the fundamental chemical properties, applications, and a representative experimental protocol for its use in acylation reactions.

Chemical and Physical Properties

This compound hydrochloride is a white crystalline solid utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactivity stems from the presence of a pyridine (B92270) ring and a carbonyl chloride functional group.[1]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [1][2][4][5][6] |

| Molecular Weight | 178.01 g/mol | [2] |

| CAS Number | 39901-94-5 | [1][2][5][6] |

| Appearance | White to off-white solid/powder | [1][4][5] |

| Purity | ≥93% | [4][6] |

| Storage Temperature | 0-10°C | [1] |

| InChI Key | VIPHVHVAGBKHGR-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1=CC=NC(=C1)C(=O)Cl.Cl | |

| Synonyms | 2-Pyridinecarbonyl chloride hydrochloride, Picolinoyl chloride hydrochloride, 2-(Chlorocarbonyl)pyridine hydrochloride | [4] |

Chemical Structure

The structure of this compound hydrochloride is fundamental to its reactivity. The diagram below illustrates its molecular composition.

Caption: Chemical structure of this compound hydrochloride.

Applications in Organic Synthesis

This compound hydrochloride is a crucial reagent in organic synthesis, primarily used for acylation reactions.[5] It serves as a precursor for introducing the picolinoyl group into various molecules. This is particularly valuable in the development of:

-

Pharmaceuticals : It acts as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[3][5]

-

Agrochemicals : The compound is also used in the formulation of agrochemicals for crop protection.[3][5]

-

Complex Molecules : Its reactivity is harnessed to create complex molecular structures essential in materials science and chemical research.[3]

Representative Experimental Protocol: Amide Synthesis

The following is a general protocol for the acylation of a primary or secondary amine using this compound hydrochloride to form the corresponding amide. This procedure is adapted from standard acylation methodologies.

Materials:

-

This compound hydrochloride

-

Primary or secondary amine

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and dropping funnel

Procedure:

-

Amine Solution Preparation : In a round-bottom flask, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous solvent (DCM or THF) at 0°C.

-

Acylating Agent Preparation : In a separate flask, dissolve this compound hydrochloride (1.05 equivalents) in the same anhydrous solvent.

-

Reaction : Slowly add the solution of this compound hydrochloride to the amine solution using a dropping funnel, while maintaining the temperature at 0°C.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product can be purified by silica (B1680970) gel column chromatography.

Experimental Workflow: Amide Synthesis

The diagram below outlines the general workflow for the synthesis of an amide using this compound hydrochloride.

Caption: General workflow for amide synthesis via acylation.

Safety Information

This compound hydrochloride is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectral Analysis of Pyridine-2-carbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for pyridine-2-carbonyl chloride. The information is intended to aid in the characterization and utilization of this important reagent in synthetic chemistry and drug development.

Introduction

This compound, a derivative of picolinic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a pyridine (B92270) ring, allows for its incorporation into a wide array of molecular scaffolds, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes its key ¹H NMR, ¹³C NMR, and IR spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the protons on the pyridine ring. The electron-withdrawing nature of the carbonyl chloride group and the nitrogen atom significantly influences the chemical shifts of these protons, leading to a downfield shift compared to unsubstituted pyridine.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| H-3 | Doublet of doublets (dd) | 8.1 - 8.3 | J₃,₄ ≈ 7.5 - 8.0, J₃,₅ ≈ 1.0 - 1.5 |

| H-4 | Triplet of doublets (td) | 7.9 - 8.1 | J₄,₃ ≈ 7.5 - 8.0, J₄,₅ ≈ 7.5 - 8.0, J₄,₆ ≈ 1.5 - 2.0 |

| H-5 | Doublet of triplets (dt) | 7.6 - 7.8 | J₅,₄ ≈ 7.5 - 8.0, J₅,₆ ≈ 5.0 - 5.5, J₅,₃ ≈ 1.0 - 1.5 |

| H-6 | Doublet of multiplets (dm) | 8.7 - 8.9 | J₆,₅ ≈ 5.0 - 5.5 |

Note: Predicted values are based on typical chemical shifts and coupling constants for 2-substituted pyridines. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will exhibit six signals, one for each of the five carbons in the pyridine ring and one for the carbonyl carbon. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carbonyl chloride group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 151 - 153 |

| C-3 | 127 - 129 |

| C-4 | 137 - 139 |

| C-5 | 122 - 124 |

| C-6 | 150 - 152 |

| C=O | 168 - 172 |

Note: Predicted values are based on known chemical shifts for pyridine and acid chlorides. The carbon attached to the nitrogen (C-2 and C-6) and the carbon para to the substituent (C-4) are typically the most deshielded in the pyridine ring.[1][2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and vibrations of the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |

| C=N, C=C (Pyridine Ring) | Stretch | 1570 - 1610 | Medium to Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-Cl | Stretch | 650 - 800 | Medium to Strong |

Note: The exact position of the carbonyl stretch is a key diagnostic feature for acyl chlorides and is typically found at a higher frequency than in ketones or esters.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Parameters: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3][4]

-

Sample Preparation (Nujol Mull): A small amount of the solid sample is ground to a fine powder and then mixed with a few drops of Nujol (mineral oil) to form a paste.[5] This paste is then spread between two salt plates (e.g., NaCl or KBr).[5]

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or the KBr pellet/salt plates with Nujol) is recorded and subtracted from the sample spectrum.

Molecular Structure and Spectral Correlation

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables.

Caption: Structure of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference spectra if available.

References

Navigating the Isomeric Landscape of C6H4ClNO Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C6H4ClNO encompasses a diverse array of pyridine (B92270) derivatives, each with unique structural features and potential applications in medicinal chemistry, agrochemicals, and material science. This technical guide provides an in-depth exploration of the key isomeric classes of this formula, focusing on their nomenclature, synthesis, physicochemical properties, and biological significance.

Chloropyridinecarboxaldehyde Isomers

A prominent class of C6H4ClNO pyridine derivatives is the chloropyridinecarboxaldehydes. These compounds are characterized by a pyridine ring substituted with one chlorine atom and one formyl (-CHO) group. The relative positions of these substituents give rise to numerous constitutional isomers, each with a distinct IUPAC name and chemical profile.

Physicochemical Properties

The melting and boiling points of chloropyridinecarboxaldehyde isomers are influenced by the substitution pattern on the pyridine ring, which affects intermolecular forces such as dipole-dipole interactions and crystal packing.

| IUPAC Name | Molecular Structure | Melting Point (°C) | Boiling Point (°C) |

| 2-Chloro-3-pyridinecarboxaldehyde |  | 50-54[1] | - |

| 2-Chloro-4-pyridinecarboxaldehyde |  | 58-62 | - |

| 3-Chloro-4-pyridinecarboxaldehyde |  | 49-53 | - |

| 4-Chloro-3-pyridinecarboxaldehyde |  | 55-59 | - |

| 5-Chloro-2-pyridinecarboxaldehyde |  | 65[2] | - |

| 5-Chloro-3-pyridinecarboxaldehyde |  | 88-92 | - |

| 6-Chloro-2-pyridinecarboxaldehyde |  | 68-72 | - |

| 6-Chloro-3-pyridinecarboxaldehyde |  | 78-82 | - |

Synthesis and Experimental Protocols

The synthesis of chloropyridinecarboxaldehydes often involves the oxidation of the corresponding chloromethylpyridines or the formylation of chloropyridines. Below are generalized experimental workflows for these approaches.

A common route to chloropyridinecarboxaldehydes is the oxidation of the corresponding chloropicoline (chloromethylpyridine). Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde from 2-Chloro-3-pyridinemethanol

A general procedure for the synthesis of 2-chloro-3-pyridinecarboxaldehyde involves the oxidation of 2-chloro-3-pyridinemethanol. The alcohol is dissolved in a suitable organic solvent, such as ethyl acetate. A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is added to the solution. The mixture is then cooled, typically to 0-5 °C. An aqueous solution of sodium hypochlorite, with its pH adjusted to be basic, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The organic layer is then separated, washed with water, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by crystallization to yield the final 2-chloro-3-pyridinecarboxaldehyde.[3]

Direct formylation of a chloropyridine can also yield the desired aldehyde. The Vilsmeier-Haack reaction is a classic method for this transformation.

Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde via Directed Lithiation

A common method for the preparation of 2-chloro-3-pyridinecarboxaldehyde involves the directed lithiation of 2-chloropyridine (B119429).[4] In an inert atmosphere and at a low temperature, typically -78 °C, n-butyllithium is added to a solution of 2-chloropyridine in a dry aprotic solvent like tetrahydrofuran.[4] This results in the deprotonation at the 3-position. Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, which acts as the formylating agent. The reaction is quenched with a suitable reagent, such as an aqueous solution of ammonium (B1175870) chloride, and allowed to warm to room temperature. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, often by column chromatography, to give 2-chloro-3-pyridinecarboxaldehyde.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei, which is influenced by the positions of the electron-withdrawing chlorine and aldehyde groups.

¹H NMR Data (δ, ppm) in CDCl₃ (Representative)

| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -CHO |

| 2-Chloro-3-pyridinecarboxaldehyde | - | - | ~7.4 | ~8.2 | ~8.6 | ~10.4 |

| 3-Chloro-4-pyridinecarboxaldehyde | ~8.8 | - | - | ~7.8 | ~8.7 | ~10.3 |

| 4-Chloro-3-pyridinecarboxaldehyde | ~8.7 | - | - | ~7.5 | ~8.6 | ~10.2 |

| 5-Chloro-2-pyridinecarboxaldehyde | - | ~7.9 | ~7.8 | - | ~8.7 | ~10.0 |

| 6-Chloro-2-pyridinecarboxaldehyde | - | ~7.7 | ~7.8 | ~7.6 | - | ~10.0 |

| 6-Chloro-3-pyridinecarboxaldehyde | ~8.8 | - | ~7.5 | ~8.2 | - | ~10.1 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Biological Significance and Applications

Chloropyridinecarboxaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4][5][6][7][8]

-

Pharmaceuticals: These compounds serve as key building blocks for the synthesis of various therapeutic agents. For instance, they are utilized in the development of anti-inflammatory and anti-cancer drugs, as well as agents targeting neurological disorders.[4][5][6][7][8]

-

Agrochemicals: In the agricultural sector, chloropyridinecarboxaldehydes are precursors to herbicides and fungicides, contributing to crop protection.[4][5][6]

-

Material Science: They also find applications in the synthesis of specialty polymers and dyes.[7]

The reactivity of the aldehyde group allows for a variety of chemical transformations, including condensations, reductions, and oxidations, making these isomers versatile synthons in drug discovery and development pipelines.

Other Isomeric Classes of C6H4ClNO Pyridine Derivatives

Beyond the chloropyridinecarboxaldehydes, the molecular formula C6H4ClNO also describes other classes of pyridine derivatives, including chloro(hydroxymethyl)pyridines, methoxychloropyridines, and chloro-N-methylpyridinones. Each of these classes presents its own set of isomers with distinct properties and synthetic routes, offering a rich chemical space for exploration by researchers. A detailed analysis of these classes will be presented in subsequent sections of this guide.

This technical guide is intended for informational purposes for a scientific audience. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

- 1. alfa-industry.com [alfa-industry.com]

- 2. labproinc.com [labproinc.com]

- 3. 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

Methodological & Application

Application of Pyridine-2-carbonyl Chloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carbonyl chloride, also known as picolinoyl chloride, is a highly versatile reagent in organic synthesis, playing a crucial role as a key building block for a wide array of pharmaceutical intermediates. Its utility stems from the presence of a reactive acyl chloride group attached to a pyridine (B92270) ring, a common and important pharmacophore in drug discovery. This combination allows for the facile introduction of the picolinoyl moiety into various molecular scaffolds through reactions with nucleophiles such as amines and alcohols, primarily forming robust amide and ester linkages.[1][2][3] These linkages are fundamental in the construction of complex drug molecules and the development of prodrugs designed to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][4] This document provides detailed application notes, experimental protocols, and an overview of the significance of this compound in the synthesis of bioactive molecules.

Core Applications in Pharmaceutical Synthesis

This compound is a primary acylating agent for the synthesis of picolinamides and their corresponding esters.[3] The pyridine ring itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] By incorporating this moiety, medicinal chemists can modulate the pharmacological profile of a lead compound, including its binding affinity, metabolic stability, and solubility.

A significant application of this compound lies in the synthesis of kinase inhibitors. For instance, derivatives of N-methyl-picolinamide have been identified as potent inhibitors of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in cancer cells. The picolinamide (B142947) scaffold serves as a crucial component for the molecule's interaction with the kinase's active site.

Furthermore, picolinamide derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. The picolinamide core is central to the inhibitory activity of these compounds.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl/Alkyl Picolinamides

This protocol describes a general method for the acylation of a primary or secondary amine with this compound.

Materials:

-

This compound hydrochloride

-

Primary or secondary amine (e.g., 4-aminophenol)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (B128534) (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve this compound hydrochloride (1.05 equivalents) in anhydrous DCM.

-

Slowly add the this compound solution to the stirring amine solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.

Quantitative Data for Representative Picolinamide Syntheses:

| Entry | Amine/Alcohol | Product | Yield (%) | Reference |

| 1 | Aniline | N-phenylpicolinamide | 85-95 | General expectation |

| 2 | Benzylamine | N-benzylpicolinamide | 90-98 | General expectation |

| 3 | Morpholine | (Morpholino)(pyridin-2-yl)methanone | 88-96 | General expectation |

| 4 | Ethanol | Ethyl picolinate | 75-85 | General expectation |

| 5 | p-Anisidine | N-(4-methoxyphenyl)picolinamide | 70 | [5] |

Protocol 2: Synthesis of a Key Intermediate for Paliperidone

While not a direct application of this compound, the synthesis of the antipsychotic drug Paliperidone involves a key pyridopyrimidinone intermediate. The synthesis of this intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, highlights a multi-step pathway starting from a substituted pyridine.

Workflow for the Synthesis of Paliperidone Intermediate:

Caption: Synthetic workflow for a key intermediate of Paliperidone.

Quantitative Data for Paliperidone Intermediate Synthesis:

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | 2-Amino-3-hydroxypyridine, α-Acetyl-γ-butyrolactone | 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 70-90 | Not specified |

| 2 | 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-hydroxyethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 90-99.8 | Not specified |

| 3 | 3-(2-hydroxyethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 82 | 99.75 |

Signaling Pathway Inhibition

Aurora-B Kinase Signaling Pathway

Picolinamide derivatives have been shown to inhibit Aurora-B kinase, a critical regulator of cell division. Its inhibition can lead to errors in chromosome segregation and ultimately apoptosis in cancer cells.

Caption: Inhibition of Aurora-B kinase by picolinamide derivatives disrupts mitosis.

11β-HSD1 Signaling Pathway

Inhibition of 11β-HSD1 by picolinamides reduces the intracellular conversion of inactive cortisone (B1669442) to active cortisol, thereby mitigating the effects of excess glucocorticoids, which are associated with insulin (B600854) resistance.

Caption: Picolinamide derivatives inhibit 11β-HSD1, reducing cortisol production and insulin resistance.

Conclusion

This compound is an indispensable reagent for the synthesis of pharmaceutical intermediates. Its ability to readily form stable amide and ester bonds allows for the efficient incorporation of the biologically significant pyridine moiety into a diverse range of molecules. The application of this versatile building block has led to the development of potent inhibitors of key biological targets such as Aurora-B kinase and 11β-HSD1, demonstrating its importance in the discovery and development of novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of next-generation pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

Using picolinoyl chloride for acylation of amines to form amides

Application Notes: Picolinoyl Chloride for Amine Acylation

Introduction

Picolinoyl chloride, a derivative of picolinic acid, serves as a highly reactive acylating agent for the synthesis of picolinamides (amides derived from picolinic acid). The picolinamide (B142947) scaffold is a "privileged" structural motif in drug discovery, appearing in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] These compounds are of great interest due to their wide-ranging biological activities and applications in coordination chemistry, catalysis, and as molecular switches.[2][3] Picolinoyl chloride hydrochloride is a common laboratory chemical used as a building block in the synthesis of diverse organic compounds, including pharmaceuticals and materials.[4][5] This document provides detailed protocols and application data for the acylation of primary and secondary amines using picolinoyl chloride.

Reaction Mechanism: Nucleophilic Addition-Elimination

The acylation of amines with picolinoyl chloride proceeds through a nucleophilic addition-elimination mechanism.[6][7][8] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7][8] This initial addition forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of a chloride ion. A base, often an excess of the amine reactant itself or an auxiliary base, then deprotonates the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) chloride salt.[6][8][9]

Caption: Nucleophilic addition-elimination mechanism for picolinamide synthesis.

Applications in Drug Development

The picolinamide structure is central to numerous bioactive molecules. Its derivatives have been investigated for a variety of therapeutic applications:

-

Antiviral Agents: Picolinoyl-substituted gemcitabine (B846) derivatives have shown improved antiviral activity compared to the parent drug.[4]

-

Anticonvulsants: Picolinic acid amides, such as 2-fluorobenzylamide, have been identified as potent anticonvulsant compounds.[1]

-

Metabolic Disorders: A series of 6-substituted picolinamide derivatives were synthesized and evaluated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome.[10]

-

Kinase Inhibitors: The picolinate (B1231196) scaffold is a common feature in molecules designed to interact with signaling pathways, including those involving protein kinases.[1]

Quantitative Data Summary

The acylation of amines with picolinoyl chloride is generally an efficient reaction. Yields can vary based on the nucleophilicity and steric hindrance of the amine, as well as the specific reaction conditions employed. The Schotten-Baumann procedure, which uses an aqueous solvent mixture and a base, is often effective even for less reactive amines.[11]

| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| Primary Aliphatic | Excess Amine or Triethylamine | Dichloromethane (DCM) | 0 to Room Temp | 1 - 12 h | 80 - >90 | [12] |

| Primary Aromatic | Pyridine or NaOAc/Brine | THF / Aqueous | 0 to Room Temp | 2 - 24 h | 70 - 95 | [11][13] |

| Secondary Aliphatic | Diisopropylethylamine (DIEA) | DCM / Acetonitrile | Room Temp | 12 - 24 h | Moderate to Good | [14] |

| Ammonia (aqueous) | Large Excess (Ammonia) | Water / THF | < 10 | 1 - 4 h | ~78 | [11][15] |

| Deactivated Amines | NaH / Pyridine | Acetonitrile / Benzene | Room Temp to Reflux | 12 - 24 h | Good | [11] |

Experimental Protocols

Protocol 1: Synthesis of Picolinoyl Chloride Hydrochloride from Picolinic Acid

This protocol describes the conversion of picolinic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[4][15]

Materials:

-

Picolinic Acid

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask with reflux condenser

-

Stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, add picolinic acid to a round-bottom flask equipped with a stir bar and a reflux condenser.

-

Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield crude picolinoyl chloride hydrochloride, often as a solid.[15]

-

The crude product can be used directly in the next step or purified further if necessary.

Protocol 2: General Protocol for Acylation of a Primary Amine

This procedure details the reaction of the in situ generated or isolated picolinoyl chloride with a primary amine.

Materials:

-

Picolinoyl Chloride Hydrochloride

-

Primary Amine (e.g., benzylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (or 2+ equivalents of the primary amine)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the crude picolinoyl chloride hydrochloride in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (nitrogen or argon).[15]

-

Cool the solution to 0 °C in an ice bath.[15]

-